molecular formula C28H28ClN3 B12758184 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride CAS No. 52204-20-3

3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride

Cat. No.: B12758184
CAS No.: 52204-20-3
M. Wt: 442.0 g/mol
InChI Key: ROGUXVADFHNKDN-UHFFFAOYSA-M
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Description

3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride is a complex organic compound known for its unique chemical structure and properties. This compound is part of the indolium family, which is characterized by the presence of an indole ring system. The compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride typically involves multiple steps. One common method includes the condensation of 1,3,3-trimethyl-2-methyleneindoline with 4,5-dihydro-3,5-diphenyl-1H-pyrazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the chloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, bromide
  • 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, iodide

Uniqueness

Compared to similar compounds, 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride is unique due to its specific chloride ion, which can influence its reactivity and solubility. This uniqueness makes it particularly valuable in certain chemical reactions and applications where the chloride ion plays a crucial role.

Biological Activity

The compound 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride is a complex organic molecule that incorporates both indolium and pyrazole moieties. This unique structure suggests potential for diverse biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Structural Overview

The molecular formula of the compound is C22H24ClN3C_{22}H_{24}ClN_{3}, and it features a pyrazole ring that is known for various biological activities, including anti-inflammatory and antimicrobial properties. The presence of the indolium structure further enhances its potential as a pharmacologically active agent.

1. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The incorporation of the indolium structure may enhance this activity due to the synergistic effects of these two pharmacophores.

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential can be inferred from studies on similar pyrazole derivatives which have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . For example, certain pyrazole derivatives have been reported to inhibit IL-6 with efficacy comparable to standard anti-inflammatory drugs like dexamethasone .

3. Cytotoxicity and Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, certain indole derivatives have shown selective antiproliferative activity against rapidly dividing cells . The presence of the indolium moiety in our compound may contribute to similar anticancer properties.

Case Study 1: Pyrazole Derivatives

A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity. Compounds showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .

Case Study 2: Indole-Pyrazole Conjugates

Research on indole-pyrazole conjugates revealed significant antibacterial activity against MRSA strains with minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL . This suggests that the incorporation of both structural motifs may enhance antimicrobial efficacy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus (MIC: < 1 µg/mL)
Anti-inflammatoryInhibition of TNF-α (up to 85%)
CytotoxicitySelective antiproliferative activity

Properties

CAS No.

52204-20-3

Molecular Formula

C28H28ClN3

Molecular Weight

442.0 g/mol

IUPAC Name

2-[(E)-2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)ethenyl]-1,3,3-trimethylindol-1-ium;chloride

InChI

InChI=1S/C28H28N3.ClH/c1-28(2)23-16-10-11-17-25(23)30(3)27(28)18-19-31-26(22-14-8-5-9-15-22)20-24(29-31)21-12-6-4-7-13-21;/h4-19,26H,20H2,1-3H3;1H/q+1;/p-1

InChI Key

ROGUXVADFHNKDN-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CN3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C)C.[Cl-]

Origin of Product

United States

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